4-Carboxy-3-nitrobenzylamine
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Overview
Description
“4-Carboxy-3-nitrobenzylamine” is a chemical compound with the molecular formula C8H8N2O4 . It is categorized as a main product in chemical industries .
Molecular Structure Analysis
The molecular structure of “4-Carboxy-3-nitrobenzylamine” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI Key is CAUXOWSYHOCERZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of “4-Carboxy-3-nitrobenzylamine” is 417.2±40.0 °C, and its predicted density is 1.466±0.06 g/cm3 . The predicted pKa value is 1.76±0.25 .Scientific Research Applications
4-Nitrobenzyl carbamates, closely related to 4-Carboxy-3-nitrobenzylamine, are being investigated as triggers for bioreductive drugs, especially in conjunction with the E. coli B nitroreductase. These compounds undergo fragmentation upon reduction to release toxic amine-based toxins, which can be potentially used in targeted cancer therapy (Hay et al., 1999).
N,N-Dimethyl-4-nitrobenzylamine, another compound similar to 4-Carboxy-3-nitrobenzylamine, is an important intermediate in organic synthesis and finds applications in medicine, pesticides, and chemical industries (Wang Ling-ya, 2015).
Graphite powder and multiwalled carbon nanotubes (MWCNTs) have been successfully modified with 4-nitrobenzylamine. These modified materials can potentially be used in electrochemistry and nanotechnology applications (Wildgoose et al., 2005).
The crystal and molecular structures of compounds like N-phenyl-4-nitrobenzylamine provide valuable insights for designing new materials and drugs (Iwasaki et al., 1988).
4-Nitrobenzylamine has been used in the synthesis and modification of macrocyclic tetraamines, which are potential chelating agents for medical applications (McMurry et al., 1992).
4-Nitrobenzylamine derivatives have been explored as inhibitors for nucleoside transport proteins, suggesting potential pharmaceutical applications (Tromp et al., 2005).
properties
IUPAC Name |
4-(aminomethyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUXOWSYHOCERZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666462 |
Source
|
Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-3-nitrobenzylamine | |
CAS RN |
100466-28-2 |
Source
|
Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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